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Compound of Interest

Compound Name: Indoline-5-carboxylic acid

Cat. No.: B095626

An In-depth Technical Guide to Indoline-5-carboxylic Acid

Abstract

Indoline-5-carboxylic acid is a pivotal heterocyclic building block in the landscape of
medicinal chemistry and materials science. Its rigid, bicyclic structure, coupled with the
versatile carboxylic acid functional group, makes it an attractive scaffold for the synthesis of
complex molecular architectures. This guide provides a comprehensive overview of Indoline-5-
carboxylic acid, detailing its chemical identity, physicochemical properties, synthesis
methodologies, and significant applications, particularly in the realm of drug discovery. We will
explore its role as a key intermediate in the development of novel therapeutics and provide
insights into its handling, safety, and a representative experimental protocol for its
derivatization. This document is intended for researchers, scientists, and professionals in drug
development seeking a thorough understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

Indoline-5-carboxylic acid, systematically named 2,3-dihydro-1H-indole-5-carboxylic acid, is a
derivative of indoline. The core structure consists of a benzene ring fused to a five-membered
nitrogen-containing ring, with a carboxylic acid group attached at the 5-position of the bicyclic
system.

CAS Number: 15861-30-0[1][2]
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Molecular Formula: CoeHoNO2[1][3]
IUPAC Name: 2,3-dihydro-1H-indole-5-carboxylic acid[1]
Caption: Chemical structure of Indoline-5-carboxylic acid.

The physicochemical properties of a compound are critical for its application in synthesis and
biological systems. These properties influence its solubility, reactivity, and pharmacokinetic
profile when incorporated into a larger molecule.

Property Value Source(s)
Molecular Weight 163.17 g/mol [1]
Appearance Solid [1]

Purity Typically 297% [1]

, O=C(0)C1=CC=C2NCCC2=C
Canonical SMILES 1 [1]
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Synthesis and Manufacturing Overview

The synthesis of indolines, including Indoline-5-carboxylic acid, is a well-established area of
organic chemistry. A common and effective strategy involves the reduction of the corresponding
indole derivative, Indole-5-carboxylic acid. The choice of reducing agent is critical to selectively
reduce the pyrrole ring without affecting the benzene ring or the carboxylic acid functionality.

Key Synthetic Approaches:

» Catalytic Hydrogenation: The reduction of Indole-5-carboxylic acid using catalysts like
Palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method. However,
conditions must be carefully controlled to prevent over-reduction.

o Chemical Reduction: Reagents such as sodium borohydride in the presence of an acid like
acetic acid can effectively reduce the indole to an indoline.[4] This method offers an
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alternative to high-pressure hydrogenation.

» Brgnsted Acid Catalyzed Transfer Hydrogenation: This method utilizes a hydrogen source
like Hantzsch dihydropyridine in the presence of a Brgnsted acid to achieve an efficient
synthesis of indolines from indoles.[5]

The causality behind choosing a specific synthetic route often depends on factors like substrate
compatibility (other functional groups present), desired scale, and available equipment. For
instance, transfer hydrogenation avoids the need for specialized high-pressure hydrogenation
equipment.
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Caption: Generalized workflow for the synthesis of Indoline-5-carboxylic acid.

Applications in Research and Drug Development

The indoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently
found in biologically active compounds.[4] The structural rigidity and the presence of a
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hydrogen bond donor (the NH group) and a benzene ring for hydrophobic interactions make it
an ideal core for designing enzyme inhibitors and receptor ligands.[4]

Indoline-5-carboxylic acid serves as a versatile intermediate, allowing for the extension of
molecular complexity through its carboxylic acid handle. This is typically achieved by forming
amide bonds, esters, or other functional groups.

Notable Applications:

» Anti-inflammatory Agents: Indoline-based compounds have been developed as dual
inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (SEH), which are key
targets in inflammatory pathways.[6] The indoline moiety in these inhibitors often positions
itself near the active site of the enzyme.[6]

o Anticancer Therapeutics: The indoline core is present in several kinase inhibitors.[4] Kinases
are crucial regulators of cell proliferation and survival, making them prime targets for cancer
therapy.[4] The indoline structure can be modified to achieve high affinity and selectivity for
specific kinase targets, such as VEGFR-2.[4]

» Dopamine Receptor Ligands: Amide derivatives synthesized from indole carboxylic acids
have been evaluated as selective ligands for the D3 dopamine receptor, a target for
neurological and psychiatric disorders.[7]
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Caption: Role of Indoline-5-carboxylic acid as a building block in drug discovery.
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Safety, Handling, and Storage

As with any chemical reagent, proper handling of Indoline-5-carboxylic acid is essential to
ensure laboratory safety. Based on available safety data, it is classified as an irritant and is
harmful if swallowed.

Hazard Identification:
e GHSO07: Harmful/lrritant[1]

e Hazard Statements:

o

H302: Harmful if swallowed.[1]

o

H315: Causes skin irritation.[1]

o

H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

Recommended Handling Procedures:

Use only in a well-ventilated area, such as a chemical fume hood.[8]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[8]

Avoid breathing dust. Minimize dust generation during handling.[8]

Wash hands thoroughly after handling.[1][8]

Storage:

» Store in a cool, dry, and well-ventilated place.[9]

o Keep the container tightly closed to prevent moisture absorption and contamination.[8][9]
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Experimental Protocol: Amide Coupling with
Benzylamine

This protocol provides a representative example of how Indoline-5-carboxylic acid can be
used in a standard amide bond formation reaction, a cornerstone of medicinal chemistry. The
protocol is designed as a self-validating system, incorporating steps for purification and
confirmation of the product.

Objective: To synthesize N-benzyl-2,3-dihydro-1H-indole-5-carboxamide.
Materials:

 Indoline-5-carboxylic acid

e Benzylamine

e 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU)

» N,N-Diisopropylethylamine (DIPEA)

¢ Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine (saturated aqueous NacCl)

¢ Anhydrous magnesium sulfate (MgSOQOa)

o Standard laboratory glassware and magnetic stirrer
Methodology:

» Reaction Setup:
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o To a clean, dry round-bottom flask under a nitrogen atmosphere, add Indoline-5-
carboxylic acid (1.0 eq).

o Dissolve the starting material in anhydrous DMF.

o Causality: Anhydrous solvent and an inert atmosphere are crucial to prevent the hydrolysis
of the activated carboxylic acid intermediate and other side reactions.

 Activation and Coupling:

o Add HATU (1.1 eq) to the solution. HATU is a highly efficient coupling reagent that
converts the carboxylic acid into an activated ester, which is highly reactive towards
amines.

o Add DIPEA (2.5 eq). This organic base neutralizes the acidic byproducts formed during the
reaction, driving the equilibrium towards product formation without interfering with the
coupling process.

o Stir the mixture at room temperature for 15 minutes to allow for the complete activation of
the carboxylic acid.

o Add benzylamine (1.05 eq) dropwise to the reaction mixture.

o Let the reaction stir at room temperature for 4-6 hours, or until completion as monitored by
Thin Layer Chromatography (TLC) or LC-MS.

e Work-up and Extraction:
o Once the reaction is complete, pour the mixture into a separatory funnel containing water.

o Extract the aqueous layer three times with ethyl acetate. Causality: The desired product is
organic-soluble and will move into the ethyl acetate layer, while DMF and inorganic salts
remain in the aqueous layer.

o Combine the organic layers and wash sequentially with saturated aqueous NaHCOs (to
remove any unreacted acid and acidic byproducts) and brine (to remove residual water).
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o Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure to obtain the crude product.

o Purification and Validation:

o Purify the crude product using flash column chromatography on silica gel. The appropriate
eluent system (e.g., a gradient of ethyl acetate in hexanes) would be determined by TLC
analysis.

o Collect the fractions containing the pure product and concentrate under reduced pressure.

o Validate the identity and purity of the final compound, N-benzyl-2,3-dihydro-1H-indole-5-
carboxamide, using *H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality: This final analytical step is non-negotiable for ensuring the trustworthiness of
the experimental outcome, confirming that the target molecule has been synthesized
successfully and is of sufficient purity for subsequent applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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